Cas no 30435-26-8 ((1S,14S,15E)-15-Ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one)
30435-26-8 structure
Product Name:(1S,14S,15E)-15-Ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one
Numéro CAS:30435-26-8
Le MF:C21H26N2O3
Mégawatts:354.442745685577
CID:315654
PubChem ID:73657309
Update Time:2025-04-19
(1S,14S,15E)-15-Ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one Propriétés chimiques et physiques
Nom et identifiant
-
- Vobasan-3-one,17-hydroxy-10-methoxy-, (16R)- (9CI)
- Pelirine
- 10-Methoxyepiaffinine
- 2,6-Methano-8H-azecino[5,4-b]indole, vobasan-3-one deriv.
- Pelirine(6CI,8CI)
- [ "10-Methoxyepiaffinine" ]
- (1S,14S,15E)-15-Ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11
- 15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one
- (1R,14R,15E)-15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.0^{3,11.0^{4,9]octadeca-3(11),4(9),5,7-tetraen-12-one
- 30435-26-8
- (15Z)-15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.0(3),(1)(1).0?,?]octadeca-3(11),4,6,8-tetraen-12-one
- (1S,14S,15E)-15-Ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one
-
- Piscine à noyau: 1S/C21H26N2O3/c1-4-12-10-23(2)19-8-16-15-7-13(26-3)5-6-18(15)22-21(16)20(25)9-14(12)17(19)11-24/h4-7,14,17,19,22,24H,8-11H2,1-3H3
- La clé Inchi: MFJKLERWGHCFMH-UHFFFAOYSA-N
- Sourire: OCC1C2CC(C3=C(C4C=C(C=CC=4N3)OC)CC1N(C)CC2=CC)=O
Propriétés calculées
- Qualité précise: 354.19400
- Masse isotopique unique: 354.19434270g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 26
- Nombre de liaisons rotatives: 2
- Complexité: 578
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 3
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 1
- Surface topologique des pôles: 65.6
- Le xlogp3: 2.1
Propriétés expérimentales
- Couleur / forme: Powder
- Dense: 1.240±0.06 g/cm3 (20 ºC 760 Torr),
- Point de fusion: 130-131 ºC (water methanol )
- Solubilité: Très légèrement soluble (0,46 G / l) (25 ºC),
- Le PSA: 65.56000
- Le LogP: 2.72830
(1S,14S,15E)-15-Ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one Informations de sécurité
- Conditions de stockage:Conservation de la température ambiante, 2 - 8 ℃ mieux
(1S,14S,15E)-15-Ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6046-5 mg |
Pelirine |
30435-26-8 | 5mg |
¥5365.00 | 2022-02-28 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P43060-5mg |
Pelirine |
30435-26-8 | 5mg |
¥5600.0 | 2021-09-08 | ||
| TargetMol Chemicals | TN6046-1 ml * 10 mm |
Pelirine |
30435-26-8 | 1 ml * 10 mm |
¥ 4040 | 2024-07-19 | ||
| A2B Chem LLC | AB39902-5mg |
Pelirine |
30435-26-8 | 96.0% | 5mg |
$702.00 | 2024-04-20 | |
| TargetMol Chemicals | TN6046-5 mg |
Pelirine |
30435-26-8 | 98% | 5mg |
¥ 3,940 | 2023-07-10 | |
| TargetMol Chemicals | TN6046-1 mL * 10 mM (in DMSO) |
Pelirine |
30435-26-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4040 | 2023-09-15 | |
| TargetMol Chemicals | TN6046-5mg |
Pelirine |
30435-26-8 | 5mg |
¥ 3940 | 2024-07-19 |
(1S,14S,15E)-15-Ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one Littérature connexe
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
30435-26-8 ((1S,14S,15E)-15-Ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one) Produits connexes
- 24800-44-0((1-Methyl-1,2-ethanediyl)bis(oxy)bispropanol)
- 70069-04-4(1,4,7,10,13,16-Hexaoxacyclooctadec-2-ylmethanol)
- 75507-26-5(1,4,7,10-Tetraoxacyclododecan-2-methanol)
- 39443-66-8(Diethylene glycol diglycidyl ether)
- 75507-25-4(1,4,7,10,13-Pentaoxacyclopentadec-2-ylmethanol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fournisseurs recommandés
Shandong Jing Kun Chemical Co.,Ltd.
Membre gold
Fournisseur de Chine
Lot
Shanghai Aoguang Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Henan Dongyan Pharmaceutical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
钜澜化工科技(青岛)有限公司
Membre gold
Fournisseur de Chine
Lot
Hebei Liye chemical Co.,Ltd
Membre gold
Fournisseur de Chine
Lot